molecular formula C8H12N4O2S2 B589098 Famotidine-13C,d4 Acid Impurity CAS No. 1324230-60-5

Famotidine-13C,d4 Acid Impurity

Cat. No. B589098
CAS RN: 1324230-60-5
M. Wt: 265.347
InChI Key: JEGZXDCDUSGFSB-VKKAIXRESA-N
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Description

Famotidine-13C,d4 Acid Impurity is the labelled analogue of Famotidine Propionic Acid, which is an impurity of Famotidine . Famotidine is a Histamine H2 receptor antagonist medication that decreases stomach acid production .


Molecular Structure Analysis

The molecular formula of this compound is C7[13C]H8D4N4O2S2 and its molecular weight is 265.35 .

Scientific Research Applications

Pharmacokinetics and Efficacy

Famotidine, including its impurities like Famotidine-13C,d4, has been extensively studied for its pharmacokinetic properties and efficacy in various animal models. Research shows that famotidine's effectiveness may diminish over time with continued use, as observed in studies involving dogs where repeated administration resulted in a significant decrease in its ability to maintain intragastric pH levels (Tolbert et al., 2016). Similarly, in rats, famotidine demonstrated potent and long-lasting antisecretory effects, suggesting its potential for sustained clinical applications (Shibata et al., 1993).

Protective Mechanisms Against Tissue Damage

Studies have also explored famotidine's protective effects against tissue damage, such as its ability to mitigate postischemic reperfusion injury in rat ovaries. This effect was linked to alterations in oxidation-antioxidation parameters and cellular DNA damage, demonstrating famotidine's potential for broader therapeutic applications beyond its primary use as an H2 receptor antagonist (Kurt et al., 2011).

Gastric and Duodenal Ulcer Prevention

Famotidine has been shown to possess protective effects against gastric and duodenal ulcers. Its efficacy in reducing ulcer incidence in animals, as demonstrated by its ability to decrease the ulcer index in dimaprit-treated rats and cysteamine-treated animals, highlights its potential for the prevention and treatment of peptic ulcers (Scarpignato et al., 1987).

Role in Radioprotection

Interestingly, famotidine, along with other compounds like vitamin C and cimetidine, has been studied for its radioprotective effects. In experiments involving mice exposed to low-dose radiation, famotidine administration showed significant protective effects against DNA damage induced by radiation, offering insights into its potential use in mitigating the adverse effects of radiation exposure (Naeeji et al., 2017).

Mechanism of Action

Target of Action

The primary target of Famotidine-13C,d4 Acid Impurity is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By acting as an antagonist to this receptor, Famotidine helps in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Mode of Action

This compound works by competitively blocking the histamine H2 receptors, thereby inhibiting gastric acid secretion . It is highly selective towards this receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it suppresses the production of gastric acid, acid concentration, pepsin content, and the volume of gastric secretion . This results in a decrease in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Pharmacokinetics

The parent compound, famotidine, has a bioavailability of 40-45% when taken orally . It has a half-life of 2.5-3.5 hours and is primarily excreted through the kidneys . These properties may influence the bioavailability of this compound.

Result of Action

The result of this compound’s action is a reduction in the production of gastric acid. This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . It also inhibits histamine-induced signaling processes in infected cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Famotidine-13C,d4 Acid Impurity involves the incorporation of 13C and deuterium isotopes into the famotidine molecule, followed by the introduction of an acid impurity. This can be achieved through a series of synthetic steps that involve protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "Famotidine", "13C-labeled reagents", "Deuterated reagents", "Acid precursor" ], "Reaction": [ "Protection of amine group on famotidine using a suitable protecting group", "Introduction of 13C and deuterium isotopes into the protected famotidine molecule using labeled reagents", "Deprotection of the amine group to obtain the labeled famotidine", "Coupling of the labeled famotidine with the acid precursor using a suitable coupling reagent", "Purification of the product to obtain Famotidine-13C,d4 Acid Impurity" ] }

CAS RN

1324230-60-5

Molecular Formula

C8H12N4O2S2

Molecular Weight

265.347

IUPAC Name

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1

InChI Key

JEGZXDCDUSGFSB-VKKAIXRESA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O

synonyms

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4;  3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4

Origin of Product

United States

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